![molecular formula C22H21NO4 B2686309 (1S,5S)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 2416218-00-1](/img/structure/B2686309.png)
(1S,5S)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This usually includes the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This involves studying the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This involves studying the molecular structure of the compound, including its stereochemistry and conformation.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the mechanisms of its reactions.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, including its melting point, boiling point, solubility, and spectral data.Applications De Recherche Scientifique
Scalable Synthesis and Structural Derivatives
A stereoselective and scalable synthesis of structurally related bicyclic carboxylic acids has been developed, emphasizing the control over stereoselectivity through the cyclopropanation step and its significance in generating amino acid derivatives (Wang et al., 2013; Bakonyi et al., 2013). These methods are crucial for producing unnatural amino acids, which are valuable in peptide-based drug discovery.
Conformationally Restricted Amino Acid Analogues
Research has highlighted the synthesis of conformationally restricted amino acid analogues, such as azabicycloalkane amino acids, which are used as rigid dipeptide mimetics in structure-activity studies for drug discovery (Mandal et al., 2005). These compounds are designed to mimic the structure and function of natural amino acids while offering enhanced stability and specificity in biological interactions.
Protection Group Chemistry
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, related to the structure of interest, is widely used for the protection of hydroxy groups in peptide synthesis. It allows for the selective removal of the protective group under mild conditions without affecting other sensitive functional groups (Gioeli & Chattopadhyaya, 1982). This chemistry is foundational in the synthesis of peptides and peptidomimetics, facilitating the assembly of complex molecules.
Applications in Drug Discovery
The structural motif of the compound has been utilized in designing inhibitors and other biologically active molecules. For instance, modifications of the bicyclic core have led to the development of potent antibiotics and enzyme inhibitors, demonstrating the versatility of this scaffold in medicinal chemistry (Jimeno et al., 2011). These applications underscore the compound's role in the synthesis of new therapeutic agents with improved efficacy and selectivity.
Safety And Hazards
This involves studying the safety and hazards associated with the compound, including its toxicity, flammability, and environmental impact.
Orientations Futures
This involves discussing potential future research directions, such as new synthetic methods, new reactions, or new applications of the compound.
I hope this general information is helpful. If you have a specific question about a different compound, feel free to ask!
Propriétés
IUPAC Name |
(1S,5S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-21-11-22(21,19(24)25)13-23(12-21)20(26)27-10-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18H,10-13H2,1H3,(H,24,25)/t21-,22+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHFGBVKANKUIB-YADHBBJMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC1(CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@]1(CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,5S)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2686228.png)
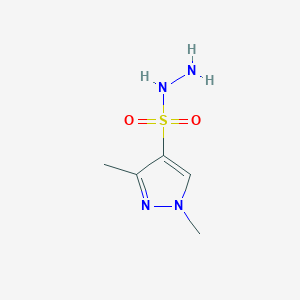
![2-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B2686233.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2686235.png)
![3-(3-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2686236.png)
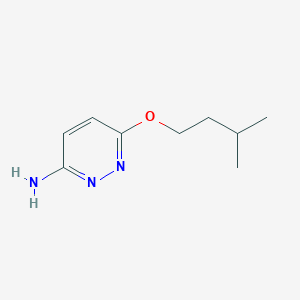
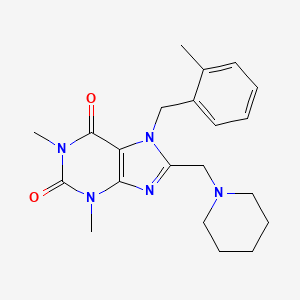
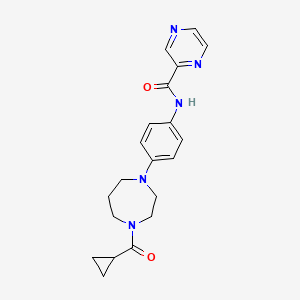
![2-(6-chloro-4-phenylquinazolin-2-yl)-3H-benzo[f]chromen-3-one](/img/structure/B2686242.png)
![4-(Methoxymethyl)-6-[(4-methoxyphenyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B2686244.png)
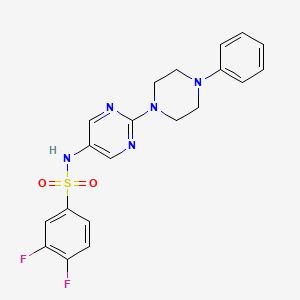
![diethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2686246.png)
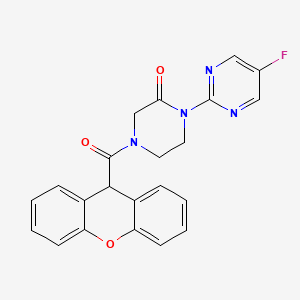
![4-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2686248.png)